molecular formula C9H10O3 B3055510 4-(Methoxymethoxy)benzaldehyde CAS No. 6515-21-5

4-(Methoxymethoxy)benzaldehyde

Cat. No. B3055510
CAS RN: 6515-21-5
M. Wt: 166.17 g/mol
InChI Key: BVFFOAHQDACPFD-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.18 . It’s typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-(Methoxymethoxy)benzaldehyde is 1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-(Methoxymethoxy)benzaldehyde is a liquid at room temperature .

Scientific Research Applications

Solid Phase Organic Synthesis

4-(Methoxymethoxy)benzaldehyde and similar electron-rich benzaldehyde derivatives have been explored in the context of solid phase organic synthesis. For instance, reductive amination of these aldehydes on resins leads to secondary amines, which can be further derivatized into various compounds, demonstrating the versatility of these aldehydes in organic synthesis (Swayze, 1997).

Regioselective Protection

Research on 3,4-dihydroxy-benzaldehyde, closely related to 4-(methoxymethoxy)benzaldehyde, shows the regioselective protection of hydroxyl groups with various protecting groups. This kind of selective protection is crucial in the synthesis of complex organic molecules (Plourde & Spaetzel, 2002).

Optical Properties in Metal Complexes

The use of substituted benzaldehydes, like 4-(Methoxymethoxy)benzaldehyde, in metal complexes has been studied for their optical properties. These complexes exhibit enhanced thermal stability and improved processability, with potential applications in photoluminescence and other optical technologies (Barberis & Mikroyannidis, 2006).

Nonlinear Optical Materials

The structurally similar vanillin (4-hydroxy 3-methoxy benzaldehyde) has been identified as an excellent candidate for second harmonic generation in the UV and near-infrared wavelength regions. This highlights the potential of related compounds like 4-(Methoxymethoxy)benzaldehyde in nonlinear optical applications (Singh et al., 2001).

Kinetics and Oxidation Mechanisms

Investigations into the kinetics and mechanisms of oxidation of methoxy benzaldehydes, including compounds structurally related to 4-(Methoxymethoxy)benzaldehyde, are significant for understanding their chemical behavior and potential applications in various chemical reactions (Malik, Asghar, & Mansoor, 2016).

Introductory Organic Chemistry Experiments

In educational settings, compounds like 4-(Methoxymethoxy)benzaldehyde can be used in laboratory experiments to teach fundamental concepts in organic chemistry. For instance, a related compound, 4-methoxybenzaldehyde, was used to demonstrate azeotropic distillation and imine formation (Silverberg et al., 2016).

Vibrational Spectral Studies and NLO Properties

Studies on the molecular structure, vibrational spectral analysis, and nonlinear optical (NLO) properties of benzaldehydes, including those structurally similar to 4-(Methoxymethoxy)benzaldehyde, provide insights into their potential applications in materials science (Yadav, Sharma, & Kumar, 2018).

Molecular Docking Investigations

Research on 4-methoxybenzaldehyde and its interactions provides valuable insights into molecular docking behaviors, beneficial for understanding the potential bioactivity of related compounds like 4-(Methoxymethoxy)benzaldehyde (Ghalla et al., 2018).

Safety And Hazards

This compound is considered hazardous. It has been associated with certain health hazards, including skin irritation and serious eye damage . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

4-(methoxymethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFFOAHQDACPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290507
Record name 4-(Methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethoxy)benzaldehyde

CAS RN

6515-21-5
Record name NSC69064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-methoxymethoxybenzaldehyde (F3) was prepared in a similar manner for the preparation of 5-methoxy-2-methoxymethoxybenzaldehyde (F1) by using 4-hydroxybenzaldehyde (4.48 g, 40 mmol) instead of 2-hydroxy-5-methoxybenzaldehyde in 96% (6.40 g): 1H-NMR (500 MHz, CDCl3) δ3.53 (s, 1H), 5.24 (s, 2H), 7.17 (d, 1H, J=9.0 Hz), 7.35 (d, 1H, J=9.0 Hz), 10.52 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 3 ml of methanol were dissolved 1.40 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-isopentylacetophenone obtained in Production Example 16 and 715 mg of the p-methoxymethoxybenzaldehyde obtained in Production Example 25, and a 50% ethanol solution of sodium hydroxide (4.0 g/8 ml) was added to the solution and the mixture was stirred at room temperature for 1 day to effect a reaction.
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-isopentylacetophenone
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In 50 ml of ethanol were dissolved 6.31 g of the 2',4'-bis(methoxymethoxy)acetophenone obtained in Production Example 10 and 4.00 g of the p-methoxymethoxybenzaldehyde obtained in Production Example 25, and the solution was cooled to 0° C. and 30 ml of a saturated solution of potassium hydroxide in ethanol was added to the solution. The temperature of the reaction liquid was elevated to room temperature and the liquid was stirred for 2 days. The reaction liquid was diluted with water, neutralized with 6N hydrochloric acid and extracted with ethyl acetate, and the organic layer was dried with sodium sulfate and concentrated under reduced pressure to obtain a reaction mixture in the form of a syrup. The syrup was subjected to the column chromatography (320 g of 270-400 mesh Kieselgel 60; 0.5 kg/cm2 ; eluting solvent: hexane/ethyl acetate=1). Fractions of 50 ml were collected and the 66th to 87th fractions were combined to obtain 5.64 g (yield=55.9 %) of 2',4,4'-tris(methoxymethoxy)chalcone.
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In 30 ml of methanol were dissolved 14.73 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl-2-butenyl)acetophenone obtained in Production Example 13 and 7.55 g of the p-methoxymethoxybenzaldehyde obtained in Production Example 25, and a saturated solution of sodium hydroxide in methanol was added to the solution and the mixture was stirred at room temperature for 1 day to effect a reaction. After the reaction, the reaction mixture was carefully neutralized with dilute hydrochloric acid and extracted with 1.5 l of ethyl acetate, and the ethyl acetate layer was washed with water (500 ml×4 times), shaken with a saturated aqueous solution of sodium chloride (300 ml×2 times), dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation to obtain 18.94 g (yield=88.2%) of 2'-hydroxy-4,4',6'-tris(methoxymethoxy)-3'-(3-methyl-2-butenyl)chalcone in the form of a yellow oil.
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl-2-butenyl)acetophenone
Quantity
14.73 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

In 40 ml of ethanol were dissolved 20.4 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(2-propenyl)acetophenone obtained in Production Example 6 and 13.7 g of the p-methoxymethoxybenzaldehyde obtained in Production Example 23, and a 50% solution of potassium hydroxide in ethanol was added to the solution and the mixture was stirred at room temperature overnight to effect a reaction. After the reaction, the reaction mixture was neutralized with dilute hydrochloric acid and extracted with ethyl acetate, and the solvent was removed from the ethyl acetate layer by distillation. The obtained residue was crystallized from methanol to obtain 26.3 g (yield=85.9%) of 2'-hydroxy-4,4',6'-tris(methoxymethoxy)-3'-(2-propenyl)chalcone in the form of a yellow prism.
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(2-propenyl)acetophenone
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
144
Citations
Z Hu, MJ Hardie, P Burckel, AA Pinkerton… - Journal of chemical …, 1999 - Springer
2,4-Dihydroxybenzaldehyde can be acylated at the 2 position if the more reactive 4 position is first protected as the methylmethoxy ether. Deprotection permits isolation of 2-benzoyloxy-…
Number of citations: 8 link.springer.com
JP Grealis, H Müller‐Bunz, Y Ortin… - European Journal of …, 2013 - Wiley Online Library
Isobavachalcone [2′,4,4′‐trihydroxy‐3′‐(3″‐methyl‐2″‐butenyl)chalcone, 1] is a prenylated chalcone that has broad biological activity, in particular against neuroblastomas, the …
LS Chang, CY Li, YM Zhao, F Xu… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C22H26O9, crystallizes with two independent molecules in the asymmetric unit in which the dihedral angles between the two benzene rings are 21.4 (2) and 5.1 (2). …
Number of citations: 11 scripts.iucr.org
Y Li, Y Luo, W Huang, J Wang, W Lu - Tetrahedron letters, 2006 - Elsevier
… Condensation of acetophenone 13 with 4-methoxymethoxy-benzaldehyde 11 was accomplished in a mixture of aqueous KOH and ethanol at 0 C to room temperature under nitrogen …
Number of citations: 26 www.sciencedirect.com
T Oyamada, H Baba - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
An alkaline hydrogen peroxide oxidation of chalcones with methoxymethoxyl groups in the 2′-position and in other positions gave the corresponding poly(methoxymethoxy)chalcone …
Number of citations: 24 www.journal.csj.jp
C Li, MA Plamont, I Aujard, T Le Saux… - Organic & …, 2016 - pubs.rsc.org
Fluorogenic chromophores have been used recently for fluorescence reporting and biosensing. Their ability to turn on upon specific interaction with a given target has been exploited in …
Number of citations: 28 pubs.rsc.org
S Ando, Y Okamoto, M Otsuka… - Journal of Heterocyclic …, 2008 - Wiley Online Library
Conophylline is a bisindole alkaloid of unique structure that shows anti‐cancer and anti‐diabetic activities. Two indole core structures of conophylline, namely 6,7‐dimethoxy‐5‐…
Number of citations: 8 onlinelibrary.wiley.com
RV Suresh, CSR Iyer, PR Iyer - Tetrahedron, 1985 - Elsevier
… pl ethoxy-3" ,4"-dihydro-2" ,2*'-dimethylA solution of 6-acetyl-'l-hydroxy-2,2-dimethylchroman (250 mg) in ethanof (20 ml) was stirred with 4-methoxymethoxybenzaldehyde (230 mg> …
Number of citations: 6 www.sciencedirect.com
VS Nguyen, LP Dong, SC Wang… - European Journal of …, 2015 - Wiley Online Library
The first total syntheses of sophoflavescenol (1), flavenochromane C (2), and citrusinol (3) were achieved. These three naturally occurring prenylated or prenyl‐cyclized flavonoids have …
J Hong, L Meng, P Yu, C Zhou, Z Zhang, Z Yu, F Qin… - RSC …, 2020 - pubs.rsc.org
(1E,4E)-1,7-Bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK) is a novel curcuminoid analogue isolated from mistletoe. DHDK exhibits better anti-tumour activity, higher bioavailability …
Number of citations: 3 pubs.rsc.org

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